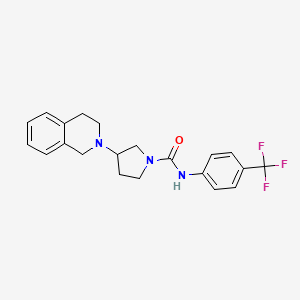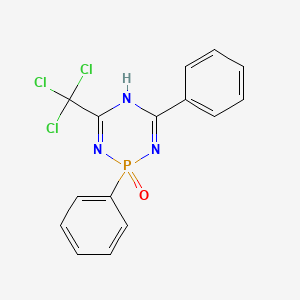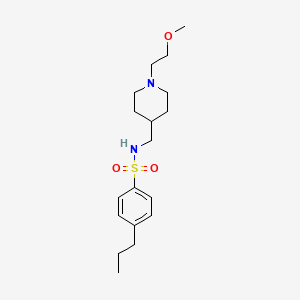
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic molecule It features a distinctive trifluoromethyl group, pyrrolidine ring, and isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide often involves multi-step reactions starting from readily available precursors:
Initial Cyclization: : Formation of the dihydroisoquinoline ring typically involves a Pictet-Spengler reaction.
Pyrrolidine Formation: : The pyrrolidine ring is synthesized through the condensation of an appropriate amine with a suitable carbonyl precursor.
Trifluoromethylation: : Introduction of the trifluoromethyl group might use reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Scaling up to industrial production demands optimized conditions:
Catalysts: : Use of efficient catalysts to drive the reactions.
Purification: : Robust purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential to undergo oxidation at various sites, particularly on the isoquinoline ring.
Reduction: : The pyrrolidine ring might participate in reduction reactions.
Substitution: : The trifluoromethyl and isoquinoline groups can partake in nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride for reduction reactions.
Substitution Reactions: : Conditions vary based on desired substitutions, often involving strong acids or bases as catalysts.
Major Products
Reaction outcomes vary, but potential major products include:
Oxidized derivatives: : Modified isoquinoline structures.
Reduced derivatives: : Altered pyrrolidine rings.
Substituted products: : Variations in the trifluoromethyl or phenyl groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used in complex organic synthesis as intermediates due to its multifunctional groups.
Biology
Enzyme Inhibition: : Acts as a potential enzyme inhibitor, influencing various biochemical pathways.
Medicine
Pharmaceutical Development: : Investigated for its potential as a therapeutic agent targeting specific cellular mechanisms.
Industry
Material Science: : Utilized in developing novel materials with unique chemical properties.
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors:
Enzyme Binding: : It binds to active sites, altering enzymatic activity.
Receptor Modulation: : Influences receptor behavior, affecting downstream signaling pathways.
Comparison with Similar Compounds
When compared with similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group:
Similar Compounds: : Includes other pyrrolidine derivatives and isoquinoline compounds.
Uniqueness: : Its specific combination of functional groups imparts distinct chemical properties and reactivity patterns.
This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications, promising continued interest and exploration in various fields.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-7-18(8-6-17)25-20(28)27-12-10-19(14-27)26-11-9-15-3-1-2-4-16(15)13-26/h1-8,19H,9-14H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIUUSJWSFSMBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2400381.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)





![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

